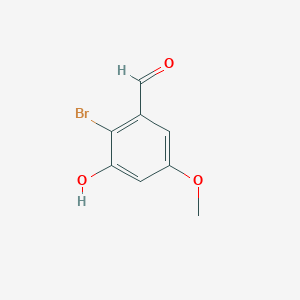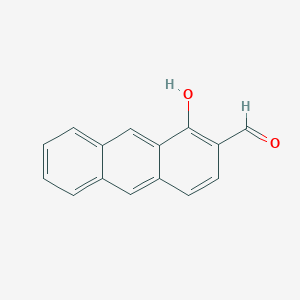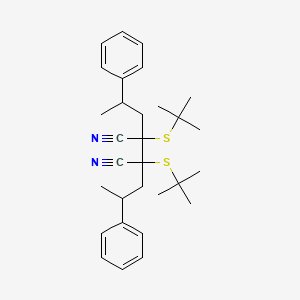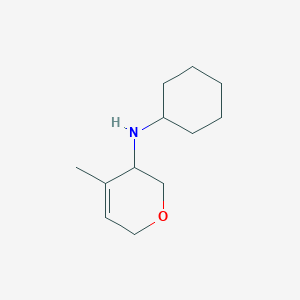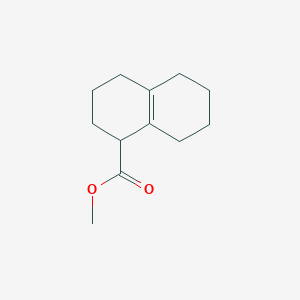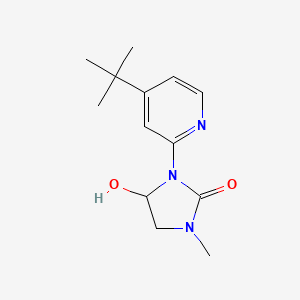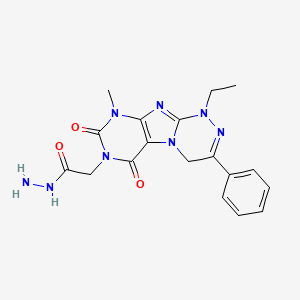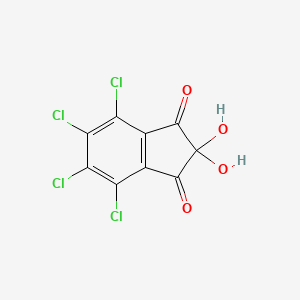
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione is a chemical compound with the molecular formula C9H2Cl4O4. It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to an indene-1,3-dione core. This compound is known for its unique structure and diverse chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione typically involves the reaction of tetrachlorophthalic anhydride with suitable reagents under controlled conditions. One common method involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . Another approach includes the use of anhydrous sodium carbonate and ethanol for extraction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, filtration, drying, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often in the presence of molecular oxygen and catalysts.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, catalysts like 1,4-diamino-2,3-dichloroanthraquinone, and solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor, exhibiting high selectivity over UCH-L1 . This inhibition affects the ubiquitination process in neurons, impacting various cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione: This compound shares a similar core structure but differs in the presence of a hydroxyl group instead of two hydroxyl groups.
Tetrachlorophthalic anhydride: A precursor in the synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione, it has a similar chlorine-substituted aromatic ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. Its ability to act as a selective inhibitor of specific enzymes further distinguishes it from similar compounds .
Propriétés
Numéro CAS |
106483-67-4 |
|---|---|
Formule moléculaire |
C9H2Cl4O4 |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2,2-dihydroxyindene-1,3-dione |
InChI |
InChI=1S/C9H2Cl4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H |
Clé InChI |
MJULQQTWKLAPSD-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


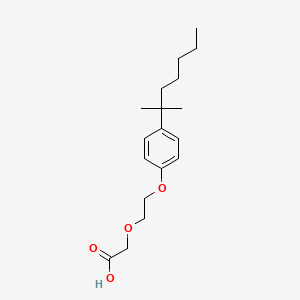
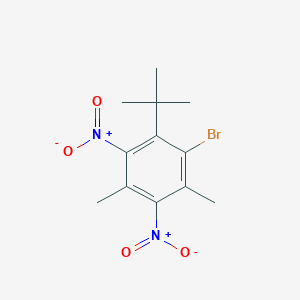
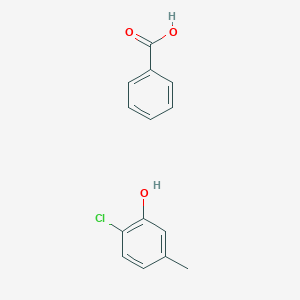
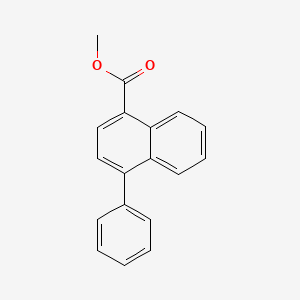
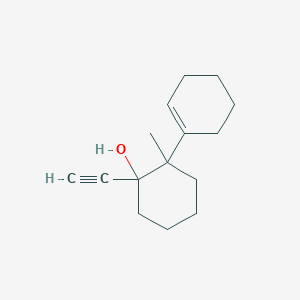
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
